1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate is a chemical compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two phenyl groups attached to an acetic acid moiety, which is further esterified with a 1-(1-pyrrolidinyl)propan-2-yl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate typically involves the esterification of 2,2-diphenylacetic acid with 1-(1-pyrrolidinyl)propan-2-ol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2,2-diphenylacetic acid, which can then interact with various enzymes and receptors in biological systems. The pyrrolidinyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetic acid: The parent compound without the ester group.
1-(1-Pyrrolidinyl)propan-2-yl acetate: A similar ester with an acetate group instead of the diphenylacetic acid moiety.
Diphenylmethane derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate is unique due to the combination of the diphenylacetic acid and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H25NO2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate |
InChI |
InChI=1S/C21H25NO2/c1-17(16-22-14-8-9-15-22)24-21(23)20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI Key |
BVODEVLJXZALEU-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(CN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.